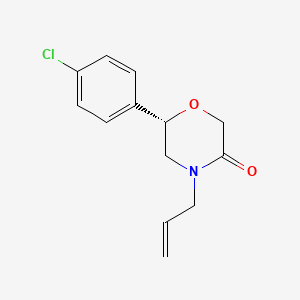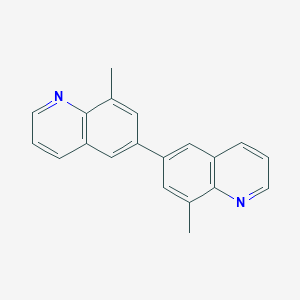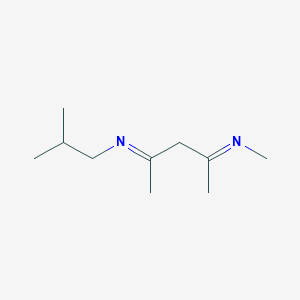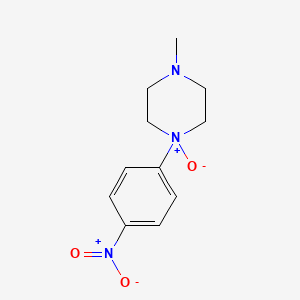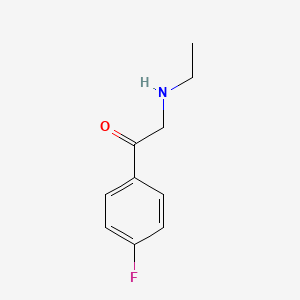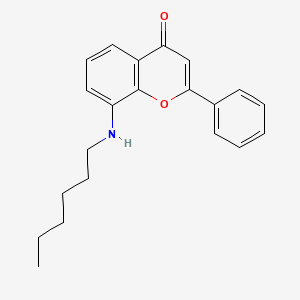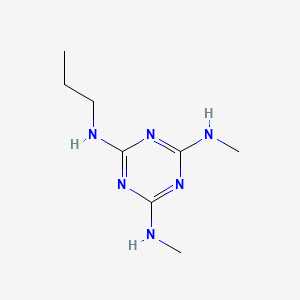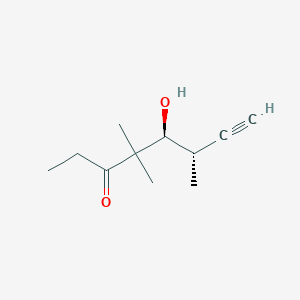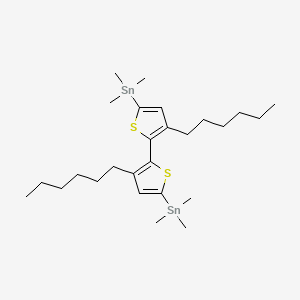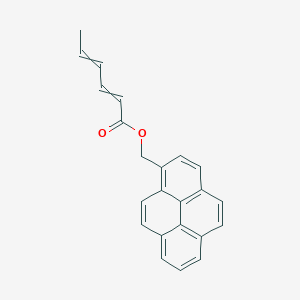
(Pyren-1-yl)methyl hexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyren-1-yl)methyl hexa-2,4-dienoate is a chemical compound with the molecular formula C23H18O2 and a molecular weight of 326.388 g/mol . This compound features a pyrene moiety attached to a hexa-2,4-dienoate ester, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl hexa-2,4-dienoate typically involves the esterification of pyrene-1-methanol with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize yield and purity, followed by crystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(Pyren-1-yl)methyl hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1-carboxylic acid derivatives.
Reduction: The double bonds in the hexa-2,4-dienoate can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Pyren-1-yl)methyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential in bioimaging and as a molecular marker.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of (Pyren-1-yl)methyl hexa-2,4-dienoate largely depends on its interaction with molecular targets. The pyrene moiety can intercalate into DNA, making it useful for nucleic acid diagnostics . Additionally, the compound’s ester group can undergo hydrolysis, releasing the active pyrene-1-methanol, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrene-1-methanol: Shares the pyrene moiety but lacks the hexa-2,4-dienoate ester group.
Hexa-2,4-dienoic acid: Contains the diene structure but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: An oxidized form of pyrene-1-methanol.
Uniqueness
(Pyren-1-yl)methyl hexa-2,4-dienoate is unique due to its combination of a fluorescent pyrene moiety and a reactive hexa-2,4-dienoate ester group. This dual functionality makes it versatile for various applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
920740-89-2 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
pyren-1-ylmethyl hexa-2,4-dienoate |
InChI |
InChI=1S/C23H18O2/c1-2-3-4-8-21(24)25-15-19-12-11-18-10-9-16-6-5-7-17-13-14-20(19)23(18)22(16)17/h2-14H,15H2,1H3 |
Clave InChI |
JIHDEOACKLCCER-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
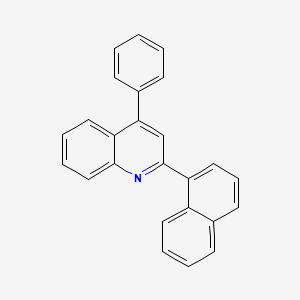
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
